molecular formula C20H13Cl2N3OS B2593670 (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-63-1

(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2593670
CAS No.: 683258-63-1
M. Wt: 414.3
InChI Key: OABGGEYAKLLDSB-GXDHUFHOSA-N
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Description

(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes an acrylonitrile group, a thiazole ring, and a substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Substitution Reaction: The 2,4-dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Acrylonitrile Formation: The acrylonitrile moiety is formed by the Knoevenagel condensation of a suitable aldehyde with malononitrile in the presence of a base.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to interact with specific biological targets makes it a promising candidate for further pharmacological studies.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((3-acetylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but lacks the dichlorophenyl group.

    (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)propionitrile: Similar but with a propionitrile group instead of acrylonitrile.

Uniqueness

The presence of the 2,4-dichlorophenyl group in (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile imparts unique chemical and biological properties. This group can enhance the compound’s binding affinity to certain biological targets and influence its reactivity in chemical reactions, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3OS/c1-12(26)13-3-2-4-16(7-13)24-10-14(9-23)20-25-19(11-27-20)17-6-5-15(21)8-18(17)22/h2-8,10-11,24H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGGEYAKLLDSB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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